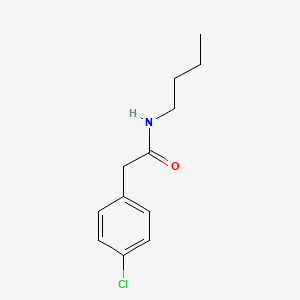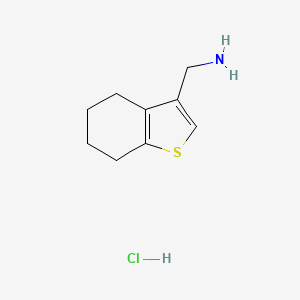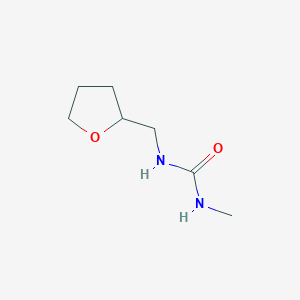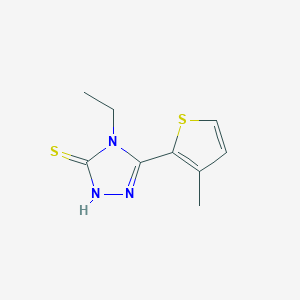![molecular formula C16H20Br2N2O2 B4558779 2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558779.png)
2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide involves multi-step processes that typically start from basic cyclopropane derivatives. For instance, the synthesis of methylene-2-ethynylcyclopropane analogues involves hydroxymethylation, selective protection, oxidation, and Wittig reaction steps to produce dibromoalkene intermediates. Subsequent elimination of bromine atoms and bromoselenenylation leads to the desired cyclopropane compounds (Zhou, Prichard, & Žemlička, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has been elucidated through methods like single crystal X-ray diffraction. Such studies reveal trans configurations with respect to the C=N double bonds, highlighting the importance of molecular geometry in determining the compound's properties and reactivity (Yang, 2007).
Chemical Reactions and Properties
Chemical reactions involving cyclopropane derivatives are diverse and depend on the functional groups present. For example, reactions of 1-aminocyclopropanecarboxylic acid (ACC) derivatives with various reagents can lead to stereospecific conversions and the formation of different cyclopropane or cyclopropene structures, indicating a wide range of possible chemical transformations (Hoffman et al., 1982).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2,2-Dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide, as a specific compound, does not directly appear in the literature. However, research on closely related compounds provides insights into the synthesis methods, chemical properties, and potential applications of similar structures. For example, the synthesis of cyclopropane derivatives and their chemical behavior under various conditions has been a subject of study. Cyclopropane rings are commonly synthesized through reactions involving dibromo compounds and ethylene derivatives, highlighting methods that could potentially apply to the compound (Nishimura et al., 1969).
Biological Activities
Research on cyclopropane-containing compounds, such as bromophenol derivatives, has demonstrated significant biological activities. These activities include inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). This suggests potential pharmacological applications for compounds with similar structural features.
Antiviral and Antimicrobial Applications
Compounds structurally related to 2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide have been synthesized and evaluated for their antiviral and antimicrobial activities. For instance, nucleoside analogues based on methylenecyclopropane structures have shown a broad spectrum of antiviral activity, indicating the potential of cyclopropane derivatives in developing new antiviral agents (Qiu et al., 1998).
Nonlinear Optical Properties
The nonlinear optical properties of compounds structurally related to the queried chemical have been explored, suggesting potential applications in optical devices such as limiters and switches. Hydrazones, for instance, have demonstrated significant third-order nonlinear optical properties, which are crucial for applications in photonics and optoelectronics (Naseema et al., 2012).
Synthesis of Lignan Conjugates
The synthetic versatility of cyclopropane-containing compounds is showcased in the synthesis of lignan conjugates. These compounds have been studied for their antimicrobial and antioxidant activities, underscoring the potential of cyclopropane derivatives in creating bioactive molecules for various applications (Raghavendra et al., 2016).
Eigenschaften
IUPAC Name |
2,2-dibromo-1-methyl-N-[(E)-1-(4-propan-2-yloxyphenyl)ethylideneamino]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Br2N2O2/c1-10(2)22-13-7-5-12(6-8-13)11(3)19-20-14(21)15(4)9-16(15,17)18/h5-8,10H,9H2,1-4H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYNHSDGYKMCJ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=N/NC(=O)C2(CC2(Br)Br)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4558722.png)

![N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4558735.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4558749.png)

![4-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4558767.png)
![7-(benzylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4558770.png)

![N-(4-methoxybenzyl)-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4558774.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4558786.png)
![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)
![3-({[3-(sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4558797.png)